2-(Ethylsulfanyl)ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound 2-(Ethylsulfanyl)ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic core with substituents influencing physicochemical and biological properties. Key structural features include:
- 4-(2,3-dimethoxyphenyl): Aromatic substitution with methoxy groups at positions 2 and 2.
- 7-phenyl: Aromatic substitution at position 7.
- 2-(Ethylsulfanyl)ethyl ester: A sulfur-containing ester chain at position 3.
Properties
IUPAC Name |
2-ethylsulfanylethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO5S/c1-5-36-15-14-35-29(32)25-18(2)30-22-16-20(19-10-7-6-8-11-19)17-23(31)27(22)26(25)21-12-9-13-24(33-3)28(21)34-4/h6-13,20,26,30H,5,14-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIVVZZCNIJWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)OC)OC)C(=O)CC(C2)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of the quinoline core through a cyclization reaction, followed by the introduction of the ethylsulfanyl and dimethoxyphenyl groups via substitution reactions. The final step often involves esterification to introduce the carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side reactions and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The ethylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The dimethoxyphenyl group can interact with specific enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The hexahydroquinoline scaffold allows extensive substitution. Below is a comparison with key analogs:
*Estimated based on structural similarity to .
Key Observations:
- Lipophilicity : The target compound’s 2,3-dimethoxyphenyl group increases logP (~4.5) compared to analogs with polar substituents (e.g., -OH in : logP 3.2).
- Hydrogen Bonding : The 2,3-dimethoxy configuration provides moderate hydrogen-bonding capacity (8 acceptors), similar to the 2,4-dimethoxyphenyl analog .
- Steric Effects : Trimethyl substitution in reduces conformational flexibility compared to the target compound’s single methyl group.
Crystallographic and Conformational Analysis
- Crystal Packing : The 2,3-dimethoxyphenyl group may influence packing via C–H···O interactions, as seen in related structures analyzed using SHELXL .
- Ring Puckering: The hexahydroquinoline core adopts a boat conformation with puckering parameters (q, θ) similar to those in , influenced by substituent steric effects.
- Hydrogen-Bonding Networks : Compared to the 3-hydroxyphenyl analog , the target compound’s methoxy groups participate in weaker C–H···O interactions rather than strong O–H···O bonds.
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-(Ethylsulfanyl)ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule belonging to the class of hexahydroquinolines. Its unique structural features, including a hexahydroquinoline core and various substituents, suggest potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound based on available research findings.
Molecular Characteristics
- Molecular Formula : C29H33NO5S
- Molecular Weight : 485.64 g/mol
- IUPAC Name : this compound
Structural Features
The compound's structure includes:
- A hexahydroquinoline core which is known for various pharmacological activities.
- An ethylsulfanyl group that may enhance lipophilicity and biological interactions.
- A 2,3-dimethoxyphenyl substituent that could influence receptor binding and activity modulation.
Pharmacological Potential
Research indicates that This compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
- Anticancer Properties : Investigations into the compound's anticancer potential have shown promise in vitro. It may induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of cell proliferation.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This could lead to therapeutic applications in diseases where these enzymes play a critical role.
The proposed mechanism of action involves:
- Binding to specific receptors or enzymes.
- Modulating downstream signaling pathways.
This interaction can lead to changes in cellular responses and may contribute to the observed biological effects.
Study Overview
A series of studies have aimed to elucidate the biological activities associated with this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating significant inhibition. |
| Study 2 | Anticancer Activity | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of acetylcholinesterase (AChE), suggesting potential in neurodegenerative disease treatment. |
Detailed Research Findings
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that the compound exhibited significant antimicrobial activity against several Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Anticancer Properties : In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines through caspase activation and PARP cleavage . The compound's efficacy was further supported by its ability to inhibit tumor growth in xenograft models.
- Enzyme Interaction Studies : The compound was found to inhibit AChE with an IC50 value of 20 µM, indicating its potential use in treating Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
